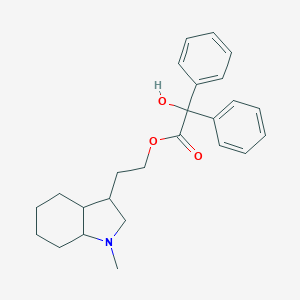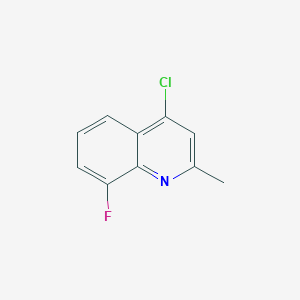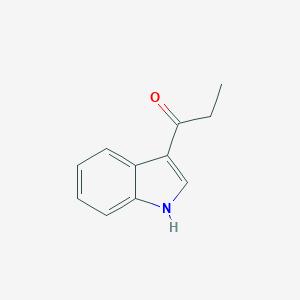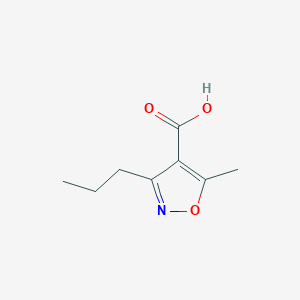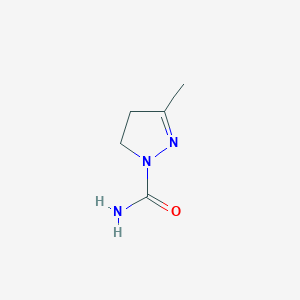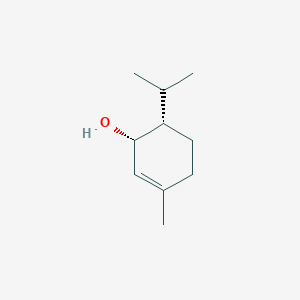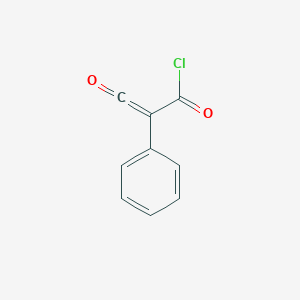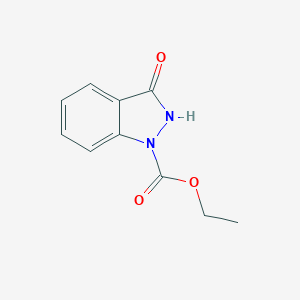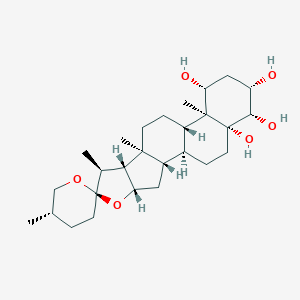
Centaureidin
Übersicht
Beschreibung
Centaureidin ist ein natürlich vorkommendes Flavonoid, genauer gesagt ein O-methyliertes Flavonol. Es ist bekannt für sein Vorkommen in verschiedenen Pflanzen wie Tanacetum microphyllum, Achillea millefolium, Brickellia veronicaefolia, Bidens pilosa und Polymnia fruticosa . Die Verbindung zeichnet sich durch ihre chemische Formel (C_{18}H_{16}O_8) und eine molare Masse von 360,31 g/mol aus .
Wissenschaftliche Forschungsanwendungen
Centaureidin wurde ausgiebig auf seine biologischen und pharmakologischen Eigenschaften untersucht. Es hat sich gezeigt, dass es die Tubulinpolymerisation inhibiert, die für die Zellteilung entscheidend ist, was es zu einem Kandidaten für die Krebsforschung macht . Darüber hinaus wurde festgestellt, dass this compound die Expression von Interferon-gamma stimuliert, was auf sein Potenzial in der immunmodulatorischen Therapie hinweist . Es weist auch antioxidative und antimikrobielle Aktivitäten auf, was es in der Lebensmittel- und Kosmetikindustrie wertvoll macht .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Tubulinpolymerisation inhibiert, was die Zellteilung stört und Zytotoxizität in Krebszellen induziert . Es aktiviert auch Rho, was zu einem Rückzug der Melanozytendendriten führt, was den Melanosomentransfer zu Keratinozyten beeinflusst . Dieser Mechanismus ist besonders relevant in Studien zur Hautpigmentierung.
Wirkmechanismus
Target of Action
Centaureidin, a trihydroxyflavone , primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, providing platforms for intracellular transport, and forming the mitotic spindle during cell division .
Mode of Action
This compound interacts with tubulin by inhibiting its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and intracellular transport . Additionally, this compound stimulates the expression of interferon-gamma (IFN-γ) , a cytokine that plays a critical role in immune response .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects the cell cycle , particularly the mitotic phase where microtubules form the spindle apparatus for chromosome segregation . This disruption can lead to cell cycle arrest and apoptosis . The stimulation of IFN-γ expression by this compound activates immune responses, including the activation of macrophages and induction of major histocompatibility complex class II molecules .
Result of Action
The inhibition of tubulin polymerization by this compound can lead to cell cycle arrest and apoptosis , particularly in cancer cells . This makes this compound a potential candidate for cancer treatment. The stimulation of IFN-γ expression can enhance immune responses, potentially aiding in the control of infections and tumors .
Biochemische Analyse
Biochemical Properties
Centaureidin interacts with various biomolecules in biochemical reactions. It has been found to inhibit tubulin polymerization , suggesting that it interacts with tubulin, a globular protein. The nature of these interactions involves the binding of this compound to the protein, which inhibits its polymerization .
Cellular Effects
This compound has significant effects on various types of cells. For instance, it has been found to have high cell growth inhibitory activities on HeLa and MCF-7 cells This suggests that this compound influences cell function by inhibiting cell growth
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. One of the key mechanisms is the inhibition of tubulin polymerization . This involves the binding of this compound to tubulin, preventing it from forming polymers, which are essential for cell structure and function .
Metabolic Pathways
This compound is involved in the flavonoid biosynthesis pathway It is a product of the methylation of a flavonol compound
Subcellular Localization
Given its role in inhibiting tubulin polymerization, it is likely that it is found in the cytoplasm where tubulin is located
Vorbereitungsmethoden
Centaureidin kann aus Pflanzen mit Lösungsmitteln wie Ethylacetat oder Methanol extrahiert werden. Der Extraktionsprozess beinhaltet typischerweise die Verdampfung des Lösungsmittels und die Reinigung durch Säulenchromatographie . Darüber hinaus wurden Versuche unternommen, this compound durch biologische Verfahren zu synthetisieren .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Ethylacetat, Methanol und andere organische Lösungsmittel . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Analyse Chemischer Reaktionen
Centaureidin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl acetate, methanol, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Centaureidin ähnelt anderen Flavonoiden wie Eupatorin und Apigenin, die ebenfalls zytotoxische Eigenschaften aufweisen . This compound ist einzigartig in seiner Fähigkeit, die Tubulinpolymerisation zu hemmen und die Expression von Interferon-gamma zu stimulieren . Weitere ähnliche Verbindungen sind Jaceidin, Kaempferid und Nepetin .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)16-18(25-3)15(22)13-12(26-16)7-10(20)17(24-2)14(13)21/h4-7,19-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXULYMZYPRZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169530 | |
| Record name | Centaureidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17313-52-9 | |
| Record name | Centaureidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17313-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Centaureidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017313529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Centaureidin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Centaureidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CENTAUREIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548R7290J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


